4-(4-bromopyridin-2-yl)-1lambda6-thiane-1,1-dione
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Overview
Description
4-(4-Bromopyridin-2-yl)-1lambda6-thiane-1,1-dione is a chemical compound that features a bromopyridine moiety attached to a thiane-1,1-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromopyridin-2-yl)-1lambda6-thiane-1,1-dione typically involves the coupling of a bromopyridine derivative with a thiane-1,1-dione precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents under mild conditions . This reaction is known for its efficiency in forming carbon-carbon bonds, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromopyridin-2-yl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine derivative.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
4-(4-Bromopyridin-2-yl)-1lambda6-thiane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-bromopyridin-2-yl)-1lambda6-thiane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds or hydrophobic interactions with target proteins, while the thiane-1,1-dione structure may participate in redox reactions or act as a pharmacophore.
Comparison with Similar Compounds
Similar Compounds
4-Bromopyridin-2-ylmethanol: This compound features a similar bromopyridine moiety but with a hydroxyl group instead of a thiane-1,1-dione structure.
4-Bromopyridin-2-ylmorpholine: Another related compound with a morpholine ring instead of the thiane-1,1-dione structure.
Uniqueness
4-(4-Bromopyridin-2-yl)-1lambda6-thiane-1,1-dione is unique due to its combination of a bromopyridine moiety and a thiane-1,1-dione structure
Properties
CAS No. |
2680542-25-8 |
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Molecular Formula |
C10H12BrNO2S |
Molecular Weight |
290.2 |
Purity |
95 |
Origin of Product |
United States |
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